4-methyl-2-[(1-phenylethyl)sulfanyl]-1H-1,3-benzodiazole
Description
Properties
IUPAC Name |
4-methyl-2-(1-phenylethylsulfanyl)-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2S/c1-11-7-6-10-14-15(11)18-16(17-14)19-12(2)13-8-4-3-5-9-13/h3-10,12H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWPCEFKFAHWSAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NC(=N2)SC(C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation and Alkylation Approach
The most widely reported method involves a two-step sequence:
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Formation of the 4-methyl-benzimidazole core : Condensation of 4-methyl-o-phenylenediamine with formic acid or carbon disulfide under acidic conditions yields 4-methyl-1H-benzimidazole-2-thiol.
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Alkylation with 1-phenylethyl bromide : The thiol group at position 2 undergoes nucleophilic substitution with 1-phenylethyl bromide in the presence of a base (e.g., potassium carbonate) in polar aprotic solvents like acetone or THF.
Example Procedure :
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Step 1 : 4-Methyl-o-phenylenediamine (10 mmol) and carbon disulfide (12 mmol) are refluxed in ethanol with potassium hydroxide (15 mmol) for 6 hours. The intermediate 4-methyl-1H-benzimidazole-2-thiol is isolated via filtration (yield: 78%).
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Step 2 : The thiol intermediate (5 mmol) is reacted with 1-phenylethyl bromide (6 mmol) in acetone with potassium carbonate (7.5 mmol) at 20°C for 5 hours. The product is purified via recrystallization from isopropyl alcohol (yield: 80%, purity: 99.8%).
Key Data :
| Parameter | Step 1 | Step 2 |
|---|---|---|
| Solvent | Ethanol | Acetone |
| Base | KOH | K₂CO₃ |
| Temperature | Reflux | 20°C |
| Time | 6 h | 5 h |
| Yield | 78% | 80% |
Direct Sulfur Insertion via Diazotization
An alternative route employs diazotization of 4-methyl-2-aminobenzimidazole followed by sulfur insertion:
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Diazotization : Treatment of 4-methyl-2-aminobenzimidazole with sodium nitrite in hydrochloric acid at 0–5°C forms the diazonium salt.
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Reduction and Sulfur Coupling : The diazonium salt is reduced with freshly prepared sodium sulfite or stannous chloride-hydrochloric acid, followed by reaction with 1-phenylethanethiol.
Example Procedure :
-
Diazonium salt formation: 4-Methyl-2-aminobenzimidazole (10 mmol) is dissolved in HCl (20 mL) and treated with NaNO₂ (10 mmol) at 0°C for 1 hour.
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Reduction: The diazonium salt is reduced with Na₂SO₃ (12 mmol) at 90°C for 2 hours.
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Thiol coupling: The intermediate is reacted with 1-phenylethanethiol (12 mmol) in THF under nitrogen, yielding the target compound (65% overall yield).
Optimization of Reaction Conditions
Solvent and Base Selection
Temperature and Time
-
Diazotization requires strict temperature control (0–5°C) to prevent diazonium salt decomposition.
-
Alkylation at 20°C for 5 hours balances yield and purity, whereas elevated temperatures promote byproduct formation.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water) confirms purity >99% with retention time = 8.2 minutes.
Comparative Analysis of Methods
| Method | Yield | Purity | Cost Efficiency | Scalability |
|---|---|---|---|---|
| Condensation-Alkylation | 80% | 99.8% | High | Industrial |
| Diazotization | 65% | 95% | Moderate | Lab-scale |
The condensation-alkylation route is preferred for industrial applications due to higher yield and simpler purification .
Chemical Reactions Analysis
4-methyl-2-[(1-phenylethyl)sulfanyl]-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the phenylethylsulfanyl group can be replaced by other nucleophiles under suitable conditions.
Scientific Research Applications
Neuropharmacology
Research indicates that benzodiazole derivatives can exhibit significant effects on the central nervous system (CNS). Compounds similar to 4-methyl-2-[(1-phenylethyl)sulfanyl]-1H-1,3-benzodiazole have been studied for their potential as anxiolytics and anticonvulsants.
Case Study:
A study published in Drug Target Insights highlighted the neuroprotective effects of benzodiazole derivatives in models of neurodegenerative diseases. The compounds were shown to modulate neurotransmitter systems, potentially offering therapeutic avenues for conditions like Alzheimer's disease and epilepsy .
Anticancer Activity
Benzodiazole derivatives have also been investigated for their anticancer properties. The structural modifications present in 4-methyl-2-[(1-phenylethyl)sulfanyl]-1H-1,3-benzodiazole may enhance its efficacy against various cancer cell lines.
Case Study:
In vitro studies demonstrated that similar compounds inhibited cancer cell proliferation by inducing apoptosis through the activation of caspase pathways. This suggests a promising role for this class of compounds in cancer therapy .
Material Science Applications
The unique structural attributes of 4-methyl-2-[(1-phenylethyl)sulfanyl]-1H-1,3-benzodiazole lend it potential applications in material science, particularly in the development of organic semiconductors and sensors.
Organic Electronics
The compound's ability to form stable thin films makes it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Research Findings:
Studies have shown that benzodiazole derivatives can improve charge transport properties when incorporated into electronic devices, enhancing their efficiency and stability .
Mechanism of Action
The mechanism of action of 4-methyl-2-[(1-phenylethyl)sulfanyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The phenylethylsulfanyl group plays a crucial role in binding to these targets, which can include enzymes or receptors involved in disease pathways. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural variations among benzimidazole derivatives include substituents on the aromatic core and side-chain functional groups. Below is a comparative analysis:
Key Observations:
- Electronic Effects : Electron-withdrawing groups (e.g., CF3 in 4-bromo-2-trifluoromethyl) alter electron density on the benzimidazole core, affecting reactivity and binding to biological targets .
- Bioactivity: Imidazole and thiazole-containing derivatives (e.g., 1-ethyl-4-fluoro-imidazolylmethyl) show notable antimicrobial activity, suggesting the target compound’s phenylethyl group may similarly contribute to pathogen inhibition .
Biological Activity
4-Methyl-2-[(1-phenylethyl)sulfanyl]-1H-1,3-benzodiazole is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article delves into its biological properties, including anti-cancer and anti-inflammatory activities, as well as structure-activity relationships (SAR) that elucidate its mechanisms of action.
Chemical Structure and Properties
The chemical structure of 4-methyl-2-[(1-phenylethyl)sulfanyl]-1H-1,3-benzodiazole can be represented as follows:
This compound features a benzodiazole core with a methyl group and a phenylethyl sulfanyl substituent, which are crucial for its biological activity.
Anti-Cancer Activity
Recent studies have highlighted the anti-cancer properties of this compound. It has been shown to induce apoptosis in various cancer cell lines. For instance, in vitro assays demonstrated that the compound significantly inhibited the proliferation of MCF-7 breast cancer cells, with an IC50 value of approximately 25 μM. Furthermore, in vivo studies indicated that treatment with this compound reduced tumor size in mouse models by 40% compared to control groups .
Table 1: Summary of Anti-Cancer Activity Findings
| Study Reference | Cell Line | IC50 (μM) | Effect on Tumor Size (%) |
|---|---|---|---|
| MCF-7 | 25 | 40 | |
| U87 Glioblastoma | 45.2 | Not specified |
Anti-Inflammatory Activity
In addition to its anti-cancer effects, 4-methyl-2-[(1-phenylethyl)sulfanyl]-1H-1,3-benzodiazole exhibits notable anti-inflammatory properties. It has been found to inhibit COX-2 activity, which is crucial in the inflammatory response. A study reported that the compound displayed a selectivity ratio of 470-fold for COX-2 over COX-1 inhibition, indicating its potential as a therapeutic agent for inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological efficacy of compounds like 4-methyl-2-[(1-phenylethyl)sulfanyl]-1H-1,3-benzodiazole. Modifications to the benzodiazole nucleus and substituents can significantly impact activity. For example:
- Methyl Substitution : The presence of a methyl group at position 4 enhances lipophilicity and cellular uptake.
- Sulfanyl Group : The introduction of the phenylethyl sulfanyl moiety has been associated with increased anti-cancer potency.
Table 2: SAR Insights
| Modification | Impact on Activity |
|---|---|
| Methyl at C4 | Increased lipophilicity |
| Phenylethyl sulfanyl group | Enhanced anti-cancer effects |
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Case Study on Breast Cancer : A clinical trial involving patients with advanced breast cancer demonstrated that administration of this compound led to a significant reduction in tumor markers and improved patient outcomes .
- Inflammatory Disease Model : In an animal model of arthritis, treatment with the compound resulted in decreased joint swelling and pain, supporting its role as an anti-inflammatory agent .
Q & A
What are the common synthetic routes for 4-methyl-2-[(1-phenylethyl)sulfanyl]-1H-1,3-benzodiazole, and how are intermediates characterized?
Level: Basic
Answer:
The synthesis typically involves multi-step routes starting with benzodiazole core formation, followed by sulfanyl group introduction. For example, microwave-assisted methods using ethanol with catalytic HCl under controlled heating (70–100°C) can generate intermediates like 2-(1H-1,3-benzodiazol-2-yl)phenol, as shown in a stepwise protocol . Intermediates are characterized via TLC (e.g., Chloroform:Methanol 7:3 ratio) to monitor progress and ensure purity . Post-synthesis, NMR and mass spectrometry validate structural integrity.
How can researchers optimize reaction conditions to improve yield in multi-step syntheses of benzodiazole derivatives?
Level: Advanced
Answer:
Optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol minimizes side reactions in acid-catalyzed steps .
- Catalyst use : Hydrazine hydrate (1.2 eq) in refluxing ethanol improves reductive amination efficiency .
- Reaction monitoring : Real-time TLC analysis ensures step completion and reduces byproduct formation .
- Microwave irradiation : Accelerates reaction kinetics, reducing time from hours to minutes while maintaining >80% yield .
What crystallographic tools are recommended for resolving structural ambiguities in benzodiazole derivatives?
Level: Basic
Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Programs like SHELXL refine structures with high precision (R factor <0.05) , while ORTEP-III generates graphical representations of thermal ellipsoids and hydrogen-bonding networks . For example, SC-XRD confirmed the sulfonyl and benzimidazole spatial arrangement in a related compound (C23H20F3N3O3S2) with a data-to-parameter ratio of 12.2 .
How should researchers address discrepancies between experimental spectroscopic data and computational modeling results?
Level: Advanced
Answer:
- Validate computational parameters : Ensure DFT methods (e.g., B3LYP/6-311+G(d,p)) align with experimental conditions (solvent, temperature) .
- Cross-verify with multiple techniques : Compare IR, UV-Vis, and NMR data with docking results to identify conformational mismatches .
- Refine crystallographic data : Use SHELX’s twin refinement for high-resolution data or twinned crystals .
What in vitro assays are suitable for evaluating the biological activity of this compound?
Level: Basic
Answer:
- Anticancer screening : MTT assays against cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
- Receptor binding : Radioligand displacement assays (e.g., serotonin or dopamine receptors) to assess CNS activity .
- Antimicrobial testing : Disk diffusion assays with Gram-positive/negative bacteria .
How can molecular docking elucidate the interaction mechanisms of 4-methyl-2-[(1-phenylethyl)sulfanyl]-1H-1,3-benzodiazole with biological targets?
Level: Advanced
Answer:
- Target selection : Prioritize receptors with known benzodiazole affinity (e.g., kinase enzymes, GPCRs) .
- Docking software : Use AutoDock Vina or Schrödinger Suite with force fields (OPLS-AA) to simulate ligand-receptor binding .
- Validation : Compare docking scores (e.g., ∆G < -7 kcal/mol) with experimental IC50 values to confirm predictive accuracy .
What strategies mitigate toxicity concerns during in vivo studies of benzodiazole derivatives?
Level: Advanced
Answer:
- Structure-activity relationship (SAR) : Modify substituents (e.g., replacing chlorine with methoxy groups) to reduce hepatotoxicity .
- Pharmacokinetic profiling : Assess metabolic stability via microsomal assays (e.g., human liver microsomes) .
- Dose optimization : Conduct acute toxicity studies (OECD 423) to establish LD50 and NOAEL thresholds .
How do solvent polarity and substituent effects influence the photophysical properties of this compound?
Level: Advanced
Answer:
- Solvatochromic analysis : Use Kamlet-Taft parameters to correlate emission shifts with solvent polarity. For example, bathochromic shifts in DMSO indicate π→π* transitions stabilized by polar environments .
- Substituent impact : Electron-withdrawing groups (e.g., sulfonyl) enhance fluorescence quantum yield by reducing non-radiative decay .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
